molecular formula C10H11NO3 B13135442 2-(Cyclopropoxymethyl)isonicotinicacid

2-(Cyclopropoxymethyl)isonicotinicacid

Cat. No.: B13135442
M. Wt: 193.20 g/mol
InChI Key: OFIHNALYKSDZPT-UHFFFAOYSA-N
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Description

2-(Cyclopropoxymethyl)isonicotinicacid is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a cyclopropyl group attached to the methylene bridge, which is further connected to the isonicotinic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropoxymethyl)isonicotinicacid typically involves the reaction of isonicotinic acid with cyclopropylmethanol under specific conditions. One common method is the esterification of isonicotinic acid with cyclopropylmethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropoxymethyl)isonicotinicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

2-(Cyclopropoxymethyl)isonicotinicacid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropoxymethyl)isonicotinicacid involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may affect microbial cell wall synthesis or disrupt metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A precursor to 2-(Cyclopropoxymethyl)isonicotinicacid, known for its antimicrobial properties.

    Nicotinic acid: Another pyridine carboxylic acid with similar structural features but different biological activities.

    Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at a different position on the pyridine ring.

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(cyclopropyloxymethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)7-3-4-11-8(5-7)6-14-9-1-2-9/h3-5,9H,1-2,6H2,(H,12,13)

InChI Key

OFIHNALYKSDZPT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OCC2=NC=CC(=C2)C(=O)O

Origin of Product

United States

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